molecular formula C20H23FN4O B5378361 3-[[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methyl]-5-methoxy-2H-indazole

3-[[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methyl]-5-methoxy-2H-indazole

Cat. No.: B5378361
M. Wt: 354.4 g/mol
InChI Key: LKADDVXCNMTQKL-UHFFFAOYSA-N
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Description

3-[[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methyl]-5-methoxy-2H-indazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperazine ring, and an indazole core. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methyl]-5-methoxy-2H-indazole typically involves multiple steps. One common method includes the reaction of 3-fluorobenzyl chloride with piperazine to form 4-[(3-fluorophenyl)methyl]piperazine. This intermediate is then reacted with 5-methoxy-2H-indazole-3-carbaldehyde under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final compound .

Chemical Reactions Analysis

Types of Reactions

3-[[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methyl]-5-methoxy-2H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

3-[[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methyl]-5-methoxy-2H-indazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methyl]-5-methoxy-2H-indazole involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the brain, modulating their activity and influencing neurotransmitter release. This interaction is mediated through the piperazine and indazole moieties, which play a crucial role in the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 3-[[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine
  • 4-[(3-fluorophenyl)methyl]piperazine
  • 5-methoxy-2H-indazole

Uniqueness

Compared to similar compounds, 3-[[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methyl]-5-methoxy-2H-indazole stands out due to its unique combination of functional groups. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-[[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methyl]-5-methoxy-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O/c1-26-17-5-6-19-18(12-17)20(23-22-19)14-25-9-7-24(8-10-25)13-15-3-2-4-16(21)11-15/h2-6,11-12H,7-10,13-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKADDVXCNMTQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(NN=C2C=C1)CN3CCN(CC3)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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